endo-BCN-PEG4-Boc

SPAAC stereochemistry click chemistry

endo-BCN-PEG4-Boc combines an endo-BCN group for copper-free SPAAC with a Boc-protected carboxyl terminus, enabling orthogonal protection strategies unavailable with free acid or amine analogs. The PEG4 spacer provides intermediate hydrophilicity and spatial reach, ideal for multi-step PROTAC synthesis. Substituting other BCN-PEG derivatives risks premature deprotection or altered reaction kinetics. Choose this compound for sequential conjugation workflows requiring acid-labile carboxyl masking.

Molecular Formula C26H43NO8
Molecular Weight 497.63
CAS No. 1807501-83-2
Cat. No. B607321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG4-Boc
CAS1807501-83-2
Synonymsendo-BCN-PEG4-t-butyl ester
Molecular FormulaC26H43NO8
Molecular Weight497.63
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
InChIInChI=1S/C26H43NO8/c1-26(2,3)35-24(28)10-12-30-14-16-32-18-19-33-17-15-31-13-11-27-25(29)34-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29)
InChIKeyBSCLHAMNOSOPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

endo-BCN-PEG4-Boc (CAS 1807501-83-2) for PROTAC and Bioconjugate Procurement


endo-BCN-PEG4-Boc (CAS 1807501-83-2) is a bifunctional polyethylene glycol (PEG)-based linker featuring a bicyclo[6.1.0]non-4-yne (BCN) group and a tert-butyloxycarbonyl (Boc)-protected carboxyl moiety . The BCN group enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules, while the Boc-protected carboxyl terminus provides orthogonal protection for sequential conjugation strategies [1]. This compound is primarily employed as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), where it connects an E3 ubiquitin ligase ligand to a target protein ligand, and is also applicable in antibody-drug conjugate (ADC) linker design .

endo-BCN-PEG4-Boc Cannot Be Interchanged with Other BCN-PEG Derivatives Without Functional and Performance Consequences


Substituting endo-BCN-PEG4-Boc with another BCN-PEG derivative introduces functional, stereochemical, or physicochemical changes that may compromise synthetic workflow or conjugate performance. The Boc-protected carboxyl terminus enables orthogonal protection strategies not available with free acid (e.g., BCN-PEG4-acid) or amine-terminated (e.g., BCN-PEG4-amine) analogs, requiring divergent deprotection and coupling protocols [1]. The endo stereoisomer of BCN may exhibit distinct reaction kinetics and molecular recognition properties compared to exo-BCN derivatives in certain contexts [2]. Furthermore, the four-unit PEG spacer confers a specific hydration shell and spatial reach that differs from PEG2 (shorter, less flexible) or PEG8/PEG12 (longer, potentially altering pharmacokinetics) linkers, directly impacting conjugate solubility and in vivo performance [3].

Quantitative Differentiation Evidence for endo-BCN-PEG4-Boc vs. Closest Analogs


Stereochemistry and Reactivity: endo-BCN vs. exo-BCN Isomers

The synthesis of bicyclo[6.1.0]non-4-yne (BCN) produces two diastereomers, endo-BCN and exo-BCN [1]. Recent kinetic studies comparing endo-BCN-CH₂OH and exo-BCN-CH₂OH revealed near-identical second-order rate constants for SPOCQ reactions (1.8 × 10³ M⁻¹ s⁻¹ vs. 1.7 × 10³ M⁻¹ s⁻¹, respectively), indicating that the stereochemical difference does not substantially alter intrinsic cycloaddition kinetics in this context [2]. However, the stereochemical distinction may influence molecular recognition, ternary complex formation, and the spatial orientation of conjugated ligands in PROTAC and ADC applications [1].

SPAAC stereochemistry click chemistry

Orthogonal Protection Strategy: Boc-Protected Carboxyl vs. Free Acid Terminus

endo-BCN-PEG4-Boc incorporates a tert-butyloxycarbonyl (Boc)-protected carboxyl group, whereas analogs such as endo-BCN-PEG4-acid (CAS 1421932-54-8) bear a free carboxylic acid terminus [1]. The Boc group enables sequential deprotection under mild acidic conditions (e.g., TFA) to expose a reactive carboxyl for subsequent conjugation, while the BCN group remains intact [2]. In contrast, the free acid variant is immediately reactive with amines via carbodiimide coupling but lacks the ability to be selectively unmasked in a later synthetic step [1].

PROTAC orthogonal protection conjugation strategy

PEG Spacer Length: PEG4 vs. PEG2, PEG8, and PEG12 in ADC Pharmacokinetics

While no direct head-to-head data for endo-BCN-PEG4-Boc in ADC context exists, class-level evidence from PEG linker studies in ADCs demonstrates that PEG length systematically modulates conjugate hydrophobicity, aggregation, and pharmacokinetics. A study of DAR8-ADCs with pendant-type PEG linkers (ValCit-cleavable) showed that increasing PEG chain length from PEG4 to PEG8 and PEG12 progressively reduced hydrophobicity (HIC retention time) and aggregate content, and improved plasma clearance profiles [1]. Specifically, DAR8-ADCs with PEG8 and PEG12 exhibited superior PK profiles compared to PEG4-containing DAR8-ADCs and non-PEGylated DAR4 controls [1]. In a separate study evaluating PEG side-chain lengths (2, 4, 8, 12, 24 units), increasing PEG length correlated with higher plasma and tumor exposures and lower plasma clearance [2].

ADC PEG linker pharmacokinetics hydrophobicity

SPAAC Kinetics: BCN vs. DBCO and Other Cyclooctyne Scaffolds

The BCN (bicyclo[6.1.0]non-4-yne) group in endo-BCN-PEG4-Boc exhibits a ring strain of approximately 18.5 kcal/mol, driving copper-free SPAAC reactivity with azides . BCN demonstrates second-order rate constants in the range of 0.1–1.0 M⁻¹ s⁻¹ for SPAAC reactions with azides, which is intermediate between dibenzocyclooctyne (DBCO, 0.05–0.3 M⁻¹ s⁻¹) and the more reactive biarylazacyclooctynone (BARAC, ~0.96 M⁻¹ s⁻¹) . This reactivity profile positions BCN as a favorable balance between adequate click kinetics for efficient bioconjugation and sufficient stability for handling and storage [1].

SPAAC BCN DBCO reaction kinetics click chemistry

Physicochemical Properties: LogP and Solubility Profile

endo-BCN-PEG4-Boc exhibits a calculated LogP of 2.41 , which is moderately lipophilic compared to shorter PEG linkers (e.g., PEG2 linkers with LogP typically >3) and more lipophilic than extended PEG linkers (e.g., PEG8 linkers with LogP typically <1.5). This intermediate hydrophilicity-lipophilicity balance may be advantageous for cellular permeability while maintaining sufficient aqueous solubility for conjugation reactions. The compound has a molecular weight of 497.62 g/mol, 8 hydrogen bond acceptors, and 20 rotatable bonds, conferring substantial conformational flexibility .

LogP solubility physicochemical drug-likeness

endo-BCN-PEG4-Boc (CAS 1807501-83-2): Defined Research and Procurement Application Scenarios


PROTAC Library Synthesis Requiring Orthogonal Protection

endo-BCN-PEG4-Boc is optimally employed in multi-step PROTAC synthesis workflows where the Boc-protected carboxyl group must remain masked during initial conjugation of the BCN moiety to an azide-functionalized ligand (via SPAAC), followed by acidic deprotection to liberate the carboxyl for subsequent coupling to an amine-containing E3 ligase ligand. This orthogonal protection strategy is unavailable with free acid BCN-PEG4 derivatives, which would react prematurely. The intermediate PEG4 spacer length provides sufficient reach to bridge typical ligand-ligase distances while maintaining manageable hydrophilicity for aqueous coupling .

Copper-Free Bioorthogonal Labeling of Azide-Modified Biomolecules

The BCN group enables SPAAC with azide-tagged proteins, nucleic acids, or small molecules without cytotoxic copper catalysts. This makes endo-BCN-PEG4-Boc suitable for live-cell labeling or in vivo applications where copper toxicity is prohibitive. With a second-order rate constant of 0.1–1.0 M⁻¹ s⁻¹, BCN reacts faster than DBCO (0.05–0.3 M⁻¹ s⁻¹) while maintaining greater bench stability than ultra-reactive alkynes like BARAC . The PEG4 spacer improves aqueous solubility of the resulting conjugates compared to non-PEGylated or PEG2 linkers .

ADC Linker Design Targeting Intermediate Hydrophilicity

In ADC development, linker hydrophobicity is a critical determinant of conjugate aggregation, plasma clearance, and off-target toxicity. The PEG4 spacer in endo-BCN-PEG4-Boc confers an intermediate hydration shell between PEG2 (minimal hydrophilicity) and PEG8/PEG12 (extensive hydrophilicity). Studies of PEG-containing ADCs demonstrate that PEG4 yields moderate plasma clearance and tumor exposure—faster than PEG8/PEG12 but slower than non-PEGylated linkers . This profile may be advantageous for applications requiring balanced circulation time and tissue penetration .

Sequential Bioconjugation in Solid-Phase Synthesis

The orthogonal Boc protection enables solid-phase synthetic strategies where the BCN group is first conjugated to an azide-modified resin or scaffold, followed by on-resin Boc deprotection (TFA) and subsequent carboxyl-amine coupling. This sequential reactivity profile is not achievable with BCN-PEG4-NHS ester (immediate amine reactivity) or BCN-PEG4-amine (requires carboxyl activation of the partner molecule). The 20 rotatable bonds in the PEG4 backbone provide sufficient flexibility to accommodate diverse coupling geometries on solid supports .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for endo-BCN-PEG4-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.